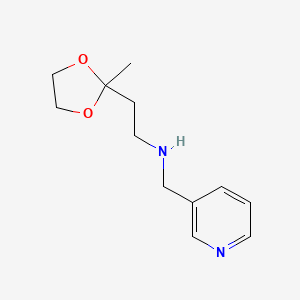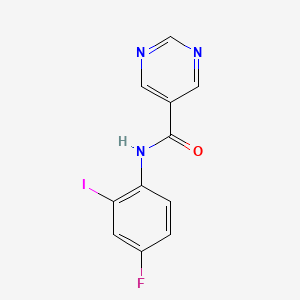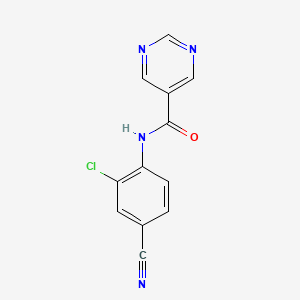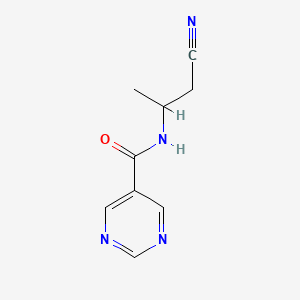![molecular formula C16H17N3O2 B6631867 [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6631867.png)
[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone is a chemical compound that has received significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is also known as HPPPM and has been studied for its various properties and effects.
Mécanisme D'action
The mechanism of action of [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone involves its ability to inhibit certain enzymes and proteins in the body. This inhibition leads to the suppression of various cellular processes, which can have therapeutic effects in certain diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone have been extensively studied. This compound has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone in lab experiments include its high potency and specificity. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
Possible future directions for research on [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone include its use in the development of new drugs for the treatment of various diseases. It can also be studied for its potential use as a diagnostic tool for certain diseases. Further studies are needed to determine its safety and efficacy in humans, and to explore its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone is a chemical compound that has great potential for use in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various fields.
Méthodes De Synthèse
The synthesis of [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone is a complex process that involves several steps. The most common method involves the reaction of 4-hydroxybenzaldehyde with piperidine to form 4-(4-hydroxyphenyl)piperidine. This compound is then reacted with pyrimidine-5-carboxylic acid to form [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone.
Applications De Recherche Scientifique
The potential applications of [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone in scientific research are vast. This compound has been studied for its potential use in the development of new drugs, particularly in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a diagnostic tool in various diseases.
Propriétés
IUPAC Name |
[4-(4-hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15-3-1-12(2-4-15)13-5-7-19(8-6-13)16(21)14-9-17-11-18-10-14/h1-4,9-11,13,20H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSABYRMYWIIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)O)C(=O)C3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid](/img/structure/B6631784.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B6631790.png)


![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B6631802.png)


![3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6631838.png)


![4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B6631855.png)


